molecular formula C9H9IO3 B1422809 Methyl 2-iodo-4-methoxybenzoate CAS No. 54413-84-2

Methyl 2-iodo-4-methoxybenzoate

Cat. No.: B1422809
CAS No.: 54413-84-2
M. Wt: 292.07 g/mol
InChI Key: VCRNSLCBMOIYEN-UHFFFAOYSA-N
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Description

Methyl 2-iodo-4-methoxybenzoate is an organic compound with the molecular formula C9H9IO3. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 4 on the benzene ring are replaced by iodine and methoxy groups, respectively. This compound is often used as an intermediate in organic synthesis due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-iodo-4-methoxybenzoate can be synthesized through various methods. One common approach involves the iodination of methyl 4-methoxybenzoate. The reaction typically uses iodine and a suitable oxidizing agent, such as nitric acid or hydrogen peroxide, under controlled conditions to introduce the iodine atom at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale iodination processes. These processes are optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality. The reaction conditions, such as temperature, pressure, and reagent concentrations, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-iodo-4-methoxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form the corresponding methyl 4-methoxybenzoate.

    Oxidation Reactions: The methoxy group can be oxidized to form carboxylic acids or aldehydes.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in the presence of a catalyst like copper(I) iodide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution Reactions: Products include methyl 2-azido-4-methoxybenzoate or methyl 2-thiocyanato-4-methoxybenzoate.

    Reduction Reactions: The major product is methyl 4-methoxybenzoate.

    Oxidation Reactions: Products include 4-methoxybenzoic acid or 4-methoxybenzaldehyde.

Scientific Research Applications

Methyl 2-iodo-4-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Medicine: Utilized in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: Applied in the manufacture of specialty chemicals and materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of methyl 2-iodo-4-methoxybenzoate depends on its specific application. In chemical reactions, the iodine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and selectivity. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions.

Comparison with Similar Compounds

Methyl 2-iodo-4-methoxybenzoate can be compared with other similar compounds, such as:

    Methyl 4-iodo-2-methoxybenzoate: Similar structure but with different positions of the iodine and methoxy groups, leading to different reactivity and applications.

    Methyl 2-iodobenzoate: Lacks the methoxy group, resulting in different chemical properties and uses.

    Methyl 2-iodo-5-methylbenzoate:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various synthetic and research applications.

Properties

IUPAC Name

methyl 2-iodo-4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IO3/c1-12-6-3-4-7(8(10)5-6)9(11)13-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCRNSLCBMOIYEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)OC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

411 G. of 2-iodo-4-methoxy-benzoic acid, 4 l. methanol and 400 ml. of concentrated sulfuric acid are heated at reflux for 4 hours. The solution is then evaporated under reduced pressure, treated with water, and extracted with ether. The organic phase is then washed with aqueous sodium thiosulfate solution and aqueous sodium bicarbonate solution and subsequently dried over sodium sulfate. The solution is filtered, evaporated under reduced pressure and distilled. There is obtained the 2-iodo-4-methoxy-benzoic acid methyl ester, having a boiling point of 95°-98°/0.04 mm.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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